molecular formula C21H15ClN2O4 B2371935 5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005122-15-5

5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2371935
CAS No.: 1005122-15-5
M. Wt: 394.81
InChI Key: ZFLJYOAQDAVHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the dihydro-pyrroloisoxazole-dione class of heterocyclic compounds. These derivatives are characterized by a fused bicyclic structure containing both pyrrole and isoxazole rings, which are often functionalized with aromatic or heteroaromatic substituents. The presence of the 4-chlorophenyl group at position 5, furan-2-yl at position 3, and phenyl at position 2 distinguishes this compound from other analogs (Figure 1).

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-27-16)24(28-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLJYOAQDAVHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a pyrrolo[3,4-d]isoxazole core with substituents that enhance its biological activity. The presence of the furan and chlorophenyl groups contributes to its pharmacological profile.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its mechanism can be hypothesized to include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. For instance, isoxazole derivatives have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) often reported in the low micromolar range.

CompoundMIC (µM)Target Organism
This compound0.40Human rhinovirus serotypes
Other Isoxazole Derivatives0.50 - 1.00Various bacteria

Immunomodulatory Effects

Research has highlighted the immunomodulatory effects of isoxazole derivatives. For example:

  • Inhibition of Cytokine Production : Certain derivatives have been shown to inhibit TNF-alpha production in human blood cultures.
  • T-cell Activation : Some compounds promote the maturation of CD4+ and CD8+ T cells in vivo.

These findings suggest that the compound may have applications in treating autoimmune diseases or conditions requiring immune modulation.

Case Studies

  • Study on Antiviral Activity :
    A study evaluated the antiviral activity of various isoxazole derivatives against human rhinovirus serotypes. The results demonstrated that this compound exhibited a mean MIC of 0.40 µM against multiple serotypes, indicating strong antiviral potential .
  • Immunosuppressive Studies :
    Another research focused on the immunosuppressive properties of isoxazole derivatives showed that certain compounds inhibited humoral immune responses while promoting T-cell activation . This dual action may provide therapeutic avenues for conditions like graft-versus-host disease or rheumatoid arthritis.

Chemical Reactions Analysis

Reactivity of the Isoxazole Ring

The isoxazole moiety is susceptible to ring-opening reactions under acidic or reductive conditions. For example:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) can reduce the isoxazole ring, forming a β-amino ketone intermediate.

  • Acid Hydrolysis : Treatment with HCl/H₂O may cleave the ring, yielding a substituted acrylamide derivative .

Table 1: Isoxazole Ring Reactions

Reaction TypeReagents/ConditionsExpected Product
HydrogenationH₂, Pd-C, EtOH, 60°Cβ-Amino ketone
Acid Hydrolysis6M HCl, refluxAcrylamide derivative

Electrophilic Substitution on the Furan Ring

The furan-2-yl group undergoes electrophilic substitution at the C5 position due to electron-rich π-systems:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5.

  • Sulfonation : SO₃ in H₂SO₄ yields a sulfonic acid derivative.

Key Note : Substituents on the furan ring (e.g., electron-withdrawing groups) modulate reactivity. The compound’s furan moiety retains typical aromatic behavior unless sterically hindered .

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in cross-coupling reactions :

  • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, replacing chlorine with aryl groups.

  • Buchwald-Hartwig Amination : Forms C-N bonds with amines under palladium catalysis.

Table 2: Chlorophenyl Substitution Reactions

ReactionCatalyst/BaseProductYield*
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl derivative~75%
BuchwaldPd₂(dba)₃, XPhosAryl amine~65%
*Yields estimated from analogous compounds .

Cycloaddition Reactions

The dihydropyrrolo-isoxazole core may engage in [4+2] Diels-Alder reactions via the furan’s diene character:

  • With maleic anhydride, the reaction forms a bicyclic adduct, though steric hindrance from the phenyl groups could limit regioselectivity.

Oxidation and Reduction Pathways

  • Oxidation : MnO₂ selectively oxidizes the furan’s α-position to a ketone.

  • Reduction : NaBH₄ reduces the isoxazole’s N-O bond, forming a pyrrolidine derivative .

Solvent and Temperature Dependence

Reaction outcomes are highly sensitive to conditions:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the chlorophenyl group.

  • Elevated temperatures (>80°C) accelerate cycloadditions but risk decomposition.

Comparative Reactivity Insights

Analogous compounds (e.g., trifluoromethyl or methoxy derivatives) show:

  • Enhanced electrophilicity in the chlorophenyl group due to electron-withdrawing substituents .

  • Reduced furan reactivity when bulky groups are present at C3.

Unresolved Mechanistic Questions

  • The stereochemical outcome of Diels-Alder reactions remains unexplored.

  • Catalytic asymmetric modifications of the isoxazole ring require further study.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[3,4-d]isoxazole-dione Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(4-ClPh), 3-(furan-2-yl), 2-Ph C23H16ClN2O4 425.84 Para-chlorophenyl; planar furan; phenyl at position 2
3-(2-furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione 5-Ph, 3-(furan-2-yl), 2-(2-MePh) C22H18N2O4 374.40 Ortho-methylphenyl; lacks chlorine; furan retained
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-MePh) analog 5-(2-ClPh), 3-(4-NMe2Ph), 2-(2-MePh) C25H23ClN3O3 448.92 Ortho-chlorophenyl; electron-rich dimethylamino group; steric hindrance
2-(4-ClPh)-3-(2-thienyl)-5-[3-(CF3)Ph] analog 2-(4-ClPh), 3-(thienyl), 5-(3-CF3Ph) C22H14ClF3N2O3S 478.87 Thienyl instead of furan; trifluoromethyl enhances lipophilicity
5-(Trifluoromethylpyridinyl)-methoxy analog 3-(4-MeOPh), 5-(CF3pyridinyl) C20H18ClF3N4O4 470.80 Pyridinyl substitution; methoxyphenyl; trifluoromethyl enhances stability

Key Observations:

Substituent Position Effects: The para-chlorophenyl group in the target compound (vs.

Heteroaromatic Moieties : Replacing furan (target) with thienyl () introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity.

Electron-Donating/Accepting Groups: The dimethylamino group in enhances electron density, whereas the trifluoromethyl group in and increases lipophilicity and metabolic stability.

Physicochemical Properties

  • Solubility : The furan-2-yl group in the target compound may confer moderate polarity compared to thienyl () or pyridinyl () analogs.
  • Stability: The 4-chlorophenyl group enhances thermal stability relative to non-halogenated analogs (e.g., ).
  • Crystallinity : Isostructural analogs (e.g., ) exhibit triclinic symmetry, suggesting the target compound may form similar crystal lattices.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a fused pyrrolo[3,4-d]isoxazole-dione system with 4-chlorophenyl, phenyl, and furan substituents. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of substituents during cycloaddition.
  • Stereochemical integrity : Maintaining the cis-fusion of the pyrrolidine and isoxazole rings.
  • Functional group stability : Preventing decomposition of the furan moiety under acidic or oxidative conditions.

1,3-Dipolar Cycloaddition: A Foundational Approach

Nitrone-Maleimide Cycloaddition

The 1,3-dipolar cycloaddition between nitrones and maleimides is a cornerstone for synthesizing pyrrolo-isoxazole-diones. For the target compound:

  • Nitrone synthesis :
    • C-(Furan-2-yl)-N-phenylnitrone is prepared by condensing furan-2-carbaldehyde with N-phenylhydroxylamine hydrochloride in dichloromethane (Scheme 1A).
    • Yield: 78–85% after recrystallization (CHCl~3~/hexane).
  • Cycloaddition :
    • Reacting the nitrone with N-(4-chlorophenyl)maleimide in refluxing benzene (12 h) induces a [3+2] cycloaddition, forming the pyrrolo-isoxazole core (Scheme 1B).
    • Key parameters :
      • Solvent: Benzene or toluene.
      • Temperature: 80–110°C.
      • Diastereomeric ratio (trans:cis): 3:1, resolved via silica gel chromatography.
Table 1: Optimization of Cycloaddition Conditions
Parameter Variation Yield (%) trans:%
Solvent Benzene 72 75
Solvent Toluene 68 70
Catalyst None 72 75
Catalyst ZnCl~2~ (10 mol%) 81 82
Reaction time (h) 12 72 75
Reaction time (h) 18 74 76

Multi-Step Synthesis via Friedel-Crafts Acylation

Building the Pyrrolo Framework

A sequential approach involving Friedel-Crafts acylation and cyclization (Scheme 2):

  • Friedel-Crafts acylation :
    • Ethyl 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is acylated with glutaric anhydride in the presence of AlCl~3~, forming a β-ketoamide intermediate.
    • Yield: 60–65%.
  • Reduction and cyclization :
    • The ketone group is reduced using NaBH~4~, followed by dehydration with trifluoroacetic anhydride (TFAA) to form the cycloheptane-fused pyrrole.
  • Isoxazole ring closure :
    • Treatment with hydroxylamine hydrochloride in ethanol under reflux introduces the isoxazole ring.

Cyclization of Chalcone Derivatives

Chalcone Precursor Synthesis

Chalcones derived from p-methoxyacetophenone and furan-2-carbaldehyde undergo cyclization with hydroxylamine hydrochloride (Scheme 3):

  • Claisen-Schmidt condensation :
    • Base-catalyzed (NaOH) condensation yields α,β-unsaturated ketones.
  • Oxime formation and cyclization :
    • Hydroxylamine hydrochloride in ethanol introduces the isoxazoline ring, which is oxidized to isoxazole using MnO~2~.
Table 2: Chalcone Cyclization Outcomes
Chalcone Substituent Cyclization Agent Time (h) Yield (%)
4-Cl-C~6~H~4~ NH~2~OH·HCl 8 65
4-Cl-C~6~H~4~ NH~2~OH·HCl/MnO~2~ 12 58

Alternative Catalytic Methods

Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition

A regioselective one-pot method using Cu(I) catalysts (e.g., CuBr):

  • Nitrile oxide generation :
    • In situ oxidation of aldoximes (e.g., 4-chlorobenzaldoxime) with HTIB (hydroxy(tosyloxy)iodobenzene).
  • Cycloaddition :
    • Reaction with phenylacetylene forms 3,5-disubstituted isoxazoles, which are further functionalized.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of this compound can be approached via cyclocondensation reactions involving substituted pyrrolidine and isoxazole precursors. A common strategy is to employ 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles, as seen in structurally related dihydropyrroloisoxazole derivatives . Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
  • Temperature Control : Reactions are typically conducted under reflux (80–120°C) to balance reaction rate and side-product formation .
    Yield improvements (from ~40% to >70%) are achievable by purifying intermediates via column chromatography and employing inert atmospheres to prevent oxidation.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chlorophenyl vs. furyl protons). DEPT-135 and 2D COSY/HMBC experiments confirm connectivity .
  • X-ray Crystallography : Single-crystal diffraction (at 100–296 K) provides absolute stereochemistry and bond-length validation. For example, similar dihydropyrrolo-isoxazoles show mean C–C bond deviations of 0.002–0.003 Å, with R-factors <0.1 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (error <5 ppm) and fragmentation patterns.

Advanced: How can computational modeling predict this compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may dominate reactivity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to biological targets (e.g., antimicrobial enzymes). Align with crystallographic data from analogous compounds to validate poses .
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS, parameterizing force fields based on experimental logP values.

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH control) to ensure reproducibility .
  • Purity Validation : Employ HPLC-DAD/ELSD (>95% purity) to exclude confounding effects from byproducts.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability. For instance, discrepancies in IC₅₀ values may reflect differences in cell lines or serum concentrations .

Advanced: How to design experiments to explore structure-activity relationships (SAR) for pharmacological potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and assess changes in activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the dihydroisoxazole core’s rigidity vs. flexibility) .
  • In Silico ADMET : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize analogs for synthesis.
  • Biological Profiling : Test against panels of related targets (e.g., kinase isoforms, bacterial strains) to identify selectivity patterns .

Advanced: What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Include antioxidants (e.g., ascorbic acid) if oxidation is suspected .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (>150°C typical for similar heterocycles) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products. Use amber vials for storage.

Advanced: How can isotopic labeling aid in tracing metabolic pathways of this compound?

Methodological Answer:

  • ¹³C/²H Labeling : Synthesize analogs with isotopic labels at metabolically active sites (e.g., furan ring). Track metabolites using LC-MS/MS .
  • Radiolabeling (³H/¹⁴C) : Use in vivo studies to quantify excretion pathways (e.g., bile vs. urine).
  • Stable Isotope Tracing : Combine with NMR to map metabolic intermediates in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.